molecular formula C22H22N4O5 B4307472 10-imino-2-(3,4,5-trimethoxyphenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile

10-imino-2-(3,4,5-trimethoxyphenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile

Cat. No.: B4307472
M. Wt: 422.4 g/mol
InChI Key: IAWPCTGRNYZZJU-UHFFFAOYSA-N
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Description

10-imino-2-(3,4,5-trimethoxyphenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile is a complex organic compound featuring a trimethoxyphenyl groupThe trimethoxyphenyl group is known for its versatility and presence in numerous biologically active molecules .

Preparation Methods

The synthesis of 10-imino-2-(3,4,5-trimethoxyphenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile typically involves multiple steps. One common synthetic route includes the Wittig reaction, followed by a coupling reaction between 3,4,5-trimethoxycinnamic acid and aliphatic amines . The reaction conditions often require specific catalysts and solvents to achieve high yields. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

10-imino-2-(3,4,5-trimethoxyphenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division . This inhibition can lead to the disruption of cellular processes, making the compound a potential anti-cancer agent. Additionally, the compound may interact with other proteins and enzymes, affecting various biological pathways.

Comparison with Similar Compounds

Similar compounds include those containing the trimethoxyphenyl group, such as:

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Combretastatin: A potent microtubule targeting agent. What sets 10-imino-2-(3,4,5-trimethoxyphenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile apart is its unique tricyclic structure, which may confer additional stability and specificity in its interactions.

Properties

IUPAC Name

12-imino-9-(3,4,5-trimethoxyphenyl)-10,11-dioxatricyclo[5.3.2.01,6]dodecane-7,8,8-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5/c1-27-14-8-13(9-15(28-2)17(14)29-3)18-20(10-23,11-24)21(12-25)16-6-4-5-7-22(16,30-18)31-19(21)26/h8-9,16,18,26H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWPCTGRNYZZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(C3(C4CCCCC4(O2)OC3=N)C#N)(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-imino-2-(3,4,5-trimethoxyphenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile
Reactant of Route 2
10-imino-2-(3,4,5-trimethoxyphenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile
Reactant of Route 3
10-imino-2-(3,4,5-trimethoxyphenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile
Reactant of Route 4
10-imino-2-(3,4,5-trimethoxyphenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile
Reactant of Route 5
10-imino-2-(3,4,5-trimethoxyphenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile
Reactant of Route 6
10-imino-2-(3,4,5-trimethoxyphenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile

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